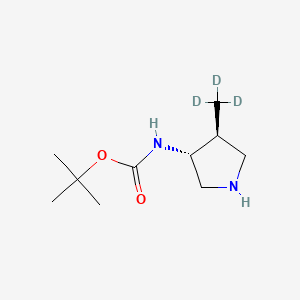

tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate-d3

Description

tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate-d3 is a deuterated analog of the parent compound tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate (CAS 1334481-84-3). The deuterium substitution (-d3) replaces three hydrogen atoms, likely within the tert-butyl group or the pyrrolidine methyl substituent, increasing its molecular weight by ~3 atomic mass units compared to the non-deuterated form (MW 200.28) . This isotopic labeling enhances metabolic stability via the kinetic isotope effect, making it valuable in pharmacokinetic studies, NMR spectroscopy, and mass spectrometry applications. The compound retains the stereochemical configuration (3R,4S), critical for its interactions in chiral environments, such as enzyme binding pockets .

Properties

Molecular Formula |

C10H20N2O2 |

|---|---|

Molecular Weight |

203.30 g/mol |

IUPAC Name |

tert-butyl N-[(3R,4S)-4-(trideuteriomethyl)pyrrolidin-3-yl]carbamate |

InChI |

InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m0/s1/i1D3 |

InChI Key |

BKITXDSDJGOXPN-VCSSATRQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@H]1CNC[C@@H]1NC(=O)OC(C)(C)C |

Canonical SMILES |

CC1CNCC1NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Biological Activity

tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate-d3 (CAS Number: 107610-73-1) is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesizing findings from diverse studies and sources.

- Molecular Formula : C10H20N2O2

- Molecular Weight : 200.278 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a tert-butyl carbamate group, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound primarily relates to its neuroprotective effects and potential applications in treating neurodegenerative diseases. It has been studied for its ability to inhibit enzymes associated with amyloid beta peptide aggregation, which is implicated in Alzheimer's disease.

- Enzyme Inhibition :

- Neuroprotection :

In Vitro Studies

A study published in Molecules demonstrated that the compound significantly increased cell viability in astrocytes exposed to amyloid beta 1-42. Specifically:

- Cell Viability : When treated with 100 μM of the compound, cell viability improved from 43.78% (Aβ treated) to 62.98% (Aβ + compound treated) .

In Vivo Studies

In vivo experiments indicated that while the compound showed promise in vitro, its efficacy was less pronounced in animal models:

- Scopolamine-Induced Models : In rats administered scopolamine, the compound did not demonstrate significant neuroprotective effects compared to established treatments like galantamine . This discrepancy suggests challenges related to bioavailability and metabolism.

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development and Design

tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate-d3 has been investigated for its role as a building block in the synthesis of bioactive molecules. Its carbamate moiety is significant in enhancing the pharmacokinetic properties of drug candidates, such as solubility and stability.

Case Study: Synthesis of Inhibitors

A study demonstrated the use of this compound in synthesizing potent inhibitors targeting specific enzymes involved in neurodegenerative diseases. The carbamate derivative improved binding affinity due to its ability to mimic natural substrates, thus facilitating enzyme inhibition effectively .

2. Neuropharmacology

The compound has been evaluated for its neuroprotective effects. Research indicates that it may help reduce oxidative stress in neuronal cells, which is crucial in conditions like Alzheimer's disease.

Case Study: Neuroprotective Effects

In vitro studies showed that this compound could protect astrocytes from amyloid beta-induced toxicity by modulating inflammatory pathways . This suggests potential therapeutic applications in neurodegenerative disorders.

Pharmacological Applications

1. Enzyme Inhibition

The compound has been noted for its ability to act as an inhibitor for various enzymes, including acetylcholinesterase. This property makes it a candidate for developing treatments for cognitive disorders.

Table 1: Enzyme Inhibition Activity

Material Science Applications

1. Polymer Chemistry

This compound can be utilized in polymer synthesis due to its reactive functional groups. It can serve as a monomer or crosslinker in creating advanced materials with tailored properties.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices enhances mechanical strength and thermal stability. This application is particularly valuable in developing materials for biomedical devices .

Comparison with Similar Compounds

Structural and Stereochemical Variations

A. tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate hydrochloride (BD768536)

- Molecular Formula : C₁₀H₂₁ClN₂O₂

- Key Differences :

B. tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride (CAS 1820575-70-9)

- Molecular Formula : C₉H₁₉ClN₂O₃

- Key Differences: Substituent: Hydroxyl group at position 4 instead of methyl.

C. tert-Butyl((3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate (CAS 1212076-16-8)

- Molecular Formula : C₂₂H₂₇ClN₂O₂

- Stereochemistry: (3S,4R) configuration may lead to divergent biological activity compared to the (3R,4S) target compound .

D. tert-Butyl (((3s,4r)-4-fluoropyrrolidin-3-yl)methyl)carbamate (JR-1078)

- Molecular Formula : C₁₀H₁₉FN₂O₂

- Key Differences :

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Solubility | Stability Notes |

|---|---|---|---|---|---|

| Target Compound (-d3) | C₁₀H₁₇D₃N₂O₂ | ~203.3 | 4-methyl, deuterated | Low (free base) | Stable under inert atmosphere |

| BD768536 (HCl salt) | C₁₀H₂₁ClN₂O₂ | 236.74 | 4-methyl, HCl salt | High (aqueous) | Hygroscopic |

| CAS 1820575-70-9 (HCl salt) | C₉H₁₉ClN₂O₃ | 238.71 | 4-hydroxy, HCl salt | Moderate | Sensitive to oxidation |

| JR-1078 (fluorinated) | C₁₀H₁₉FN₂O₂ | 218.3 | 4-fluoro | Low (free base) | Stable at RT |

Preparation Methods

Synthetic Strategies for Deuterated Carbamate Derivatives

Deuteration of organic compounds typically employs two primary strategies:

- Direct Isotopic Incorporation During Synthesis : Utilizing deuterated reagents at specific reaction steps to introduce deuterium atoms.

- Post-Synthetic Hydrogen-Deuterium Exchange : Exposing the compound to deuterated solvents or catalysts under controlled conditions.

For Compound-d3 , the former approach is favored due to the need for site-specific deuteration at the methyl group. The synthesis involves constructing the pyrrolidine ring with the correct stereochemistry, followed by Boc (tert-butoxycarbonyl) protection and methyl group deuteration.

Stepwise Synthesis of tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate-d3

Chiral Pyrrolidine Ring Formation

The (3R,4S)-4-methylpyrrolidine core is synthesized via asymmetric hydrogenation or enzymatic resolution. For example, a chiral enamine intermediate derived from L-proline can undergo catalytic hydrogenation with a ruthenium-based catalyst to yield the desired stereochemistry.

Reaction Conditions :

Boc Protection of the Amine Group

The free amine on the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

$$

\text{Pyrrolidine} + \text{Boc}2\text{O} \xrightarrow{\text{Et}3\text{N, THF}} \text{tert-butyl carbamate intermediate}

$$

Optimization Notes :

Deuterated Methyl Group Introduction

The critical deuteration step involves replacing the methyl group’s hydrogens with deuterium. Two methods are viable:

Method A: Reductive Deuteration

A ketone precursor is reduced using deuterated reagents:

$$

\text{(3R,4S)-4-oxopyrrolidin-3-yl carbamate} + \text{NaBD}_4 \xrightarrow{\text{MeOD}} \text{Compound-d3}

$$

Conditions :

- Sodium borodeuteride (NaBD₄) in deuterated methanol.

- Temperature: 0°C to 25°C.

- Isotopic Purity: >98% D₃ confirmed via mass spectrometry.

Method B: Alkylation with Deuterated Methyl Halides

A secondary amine intermediate is alkylated using deuterated methyl iodide (CD₃I):

$$

\text{(3R,4S)-4-aminopyrrolidin-3-yl carbamate} + \text{CD}3\text{I} \xrightarrow{\text{K}2\text{CO}_3} \text{Compound-d3}

$$

Challenges :

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Challenges in Synthesis and Process Optimization

Applications in Drug Development

Compound-d3 serves as a key intermediate in PROTAC synthesis, where deuterium enhances in vivo stability without altering target binding. Its use in pharmacokinetic studies enables precise quantification via LC-MS, leveraging the isotopic mass shift for detection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.